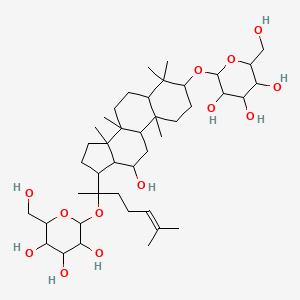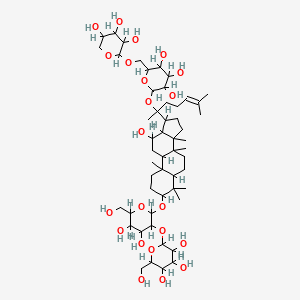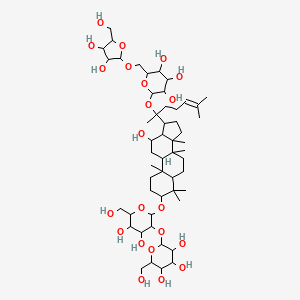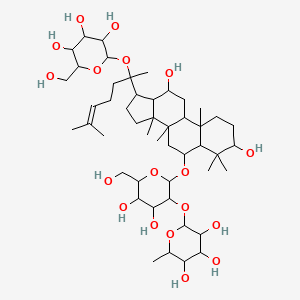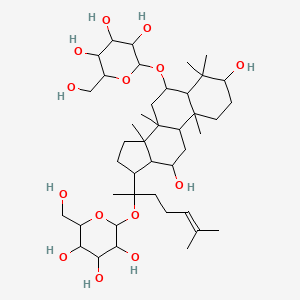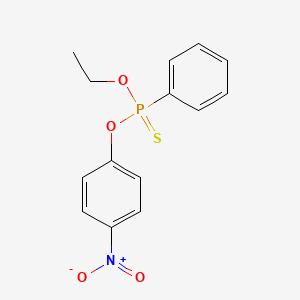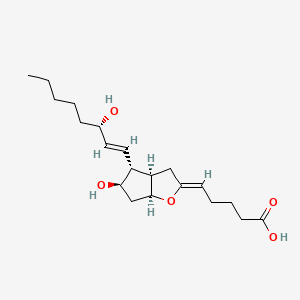
2-Amino-2-Desoxy-D-Glucopyranose
Übersicht
Beschreibung
Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues. Glucosamine is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .
Wissenschaftliche Forschungsanwendungen
Glucosamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es ausgiebig auf sein Potenzial zur Linderung von Osteoarthritis-Symptomen untersucht, indem es die Knorpelgesundheit fördert und Entzündungen reduziert . In der Chemie wird Glucosamin als Vorläufer für die Synthese verschiedener Glykosaminoglykane und Glykoproteine verwendet. In der Lebensmittel- und Kosmetikindustrie wird es aufgrund seiner feuchtigkeitsspendenden und entzündungshemmenden Eigenschaften eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von Glucosamin beinhaltet seine Rolle als Vorläufer für Glykosaminoglykane, die essentielle Bestandteile von Knorpel sind. Durch die Bereitstellung der notwendigen Bausteine für die Synthese dieser Makromoleküle trägt Glucosamin zur Aufrechterhaltung der strukturellen Integrität von Knorpel bei. Darüber hinaus zeigt Glucosamin entzündungshemmende Eigenschaften, indem es die Produktion von proinflammatorischen Molekülen wie Prostaglandinen und Zytokinen reduziert . Es beeinflusst auch verschiedene Signalwege, darunter den extrazellulären signalregulierten Kinase-Weg, der eine Rolle im Knorpelstoffwechsel spielt .
Zukünftige Richtungen
D-Glucosamine has a wide application in regenerative medicine like for osteoarthritis through which the damaged cartilages can be replaced by using Glucosamine . At last, the versatile characteristics of both enhance its usage as a novel candidate for utilization not only in regenerative medicine but also for drug delivery systems and the role in imaging for tumor and cancer detection .
Wirkmechanismus
The mechanism of action of glucosamine involves its role as a precursor for glycosaminoglycans, which are essential components of cartilage. By providing the necessary building blocks for the synthesis of these macromolecules, glucosamine helps maintain the structural integrity of cartilage. Additionally, glucosamine exhibits anti-inflammatory properties by reducing the production of pro-inflammatory molecules such as prostaglandins and cytokines . It also influences various signaling pathways, including the extracellular signal-regulated kinase pathway, which plays a role in cartilage metabolism .
Biochemische Analyse
Biochemical Properties
2-Amino-2-Deoxy-D-Glucopyranose interacts with various enzymes, proteins, and other biomolecules. It is a key substrate for the enzyme L-cysteine:1D-myo-inositol 2-amino-2-deoxy-alpha-D-glucopyranoside ligase, which is involved in the biosynthesis of mycothiol . It also plays a role in the production of glycosaminoglycans, proteoglycans, and glycolipids .
Cellular Effects
The cellular effects of 2-Amino-2-Deoxy-D-Glucopyranose are diverse and significant. It influences cell function by participating in the synthesis of essential macromolecules. For instance, it is involved in the production of glycosaminoglycans, which are major components of the extracellular matrix and play crucial roles in cell signaling .
Molecular Mechanism
At the molecular level, 2-Amino-2-Deoxy-D-Glucopyranose exerts its effects through various mechanisms. It is a substrate for several enzymes, participating in enzymatic reactions that lead to the synthesis of important biomolecules . For example, it is involved in the formation of UDP-N-acetylglucosamine, a critical molecule in the biosynthesis of glycosaminoglycans and proteoglycans .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-Deoxy-D-Glucopyranose can change over time. For instance, its role in the synthesis of glycosaminoglycans may influence the long-term behavior of cells, affecting processes such as cell proliferation and differentiation .
Metabolic Pathways
2-Amino-2-Deoxy-D-Glucopyranose is involved in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine . This pathway plays a crucial role in the production of glycosaminoglycans, proteoglycans, and glycolipids .
Vorbereitungsmethoden
Synthetische Verfahren und Reaktionsbedingungen: Glucosamin kann auf verschiedene Weise synthetisiert werden, darunter chemische Extraktion und mikrobielle Fermentation. Die traditionelle Methode beinhaltet die Hydrolyse von Chitin, einem Polysaccharid, das in den Außenskeletten von Schalentieren vorkommt, unter Verwendung starker Säuren wie Salzsäure bei hohen Temperaturen . Dieser Prozess liefert Glucosaminhydrochlorid, das weiter gereinigt werden kann.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Glucosamin häufig durch mikrobielle Fermentation hergestellt. Diese Methode beinhaltet die Verwendung gentechnisch veränderter Mikroorganismen, wie z. B. Aspergillus niger, um Glucose in Glucosamin umzuwandeln. Enzymatische Katalyse unter Verwendung von chitinolytischen Enzymen ist ein weiterer Ansatz, bei dem Chitin direkt hydrolysiert wird, um Glucosamin zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glucosamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel kann es oxidiert werden, um Glucosaminsäure zu bilden, oder reduziert werden, um Glucosaminitol zu bilden. Substitutionsreaktionen beinhalten den Austausch von Hydroxylgruppen durch andere funktionelle Gruppen, wie z. B. Acetylierung, um N-Acetylglucosamin zu bilden .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Essigsäureanhydrid wird häufig für Acetylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Glucosaminsäure
Reduktion: Glucosaminitol
Substitution: N-Acetylglucosamin
Vergleich Mit ähnlichen Verbindungen
Glucosamin wird oft mit seinem acetylierten Derivat, N-Acetylglucosamin, verglichen. Während beide Verbindungen ähnliche Strukturen und Funktionen aufweisen, ist N-Acetylglucosamin stabiler und hat eine höhere Bioverfügbarkeit . Andere ähnliche Verbindungen sind Chondroitinsulfat und Methylsulfonylmethan, die ebenfalls in Gelenkgesundheitszusätzen verwendet werden. Glucosamin ist einzigartig in seiner Fähigkeit, direkt zur Synthese von Glykosaminoglykanen beizutragen, was es zu einem wichtigen Bestandteil für die Knorpelgesundheit macht .
Ähnliche Verbindungen:
- N-Acetylglucosamin
- Chondroitinsulfat
- Methylsulfonylmethan
Eigenschaften
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-IVMDWMLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha and beta forms are solids; [Merck Index], Solid | |
| Record name | Glucosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
330 mg/mL | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000009 [mmHg] | |
| Record name | Glucosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |
| Record name | Glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUCOSAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3416-24-8 | |
| Record name | Glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose, 2-amino-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
| Record name | Glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUCOSAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


